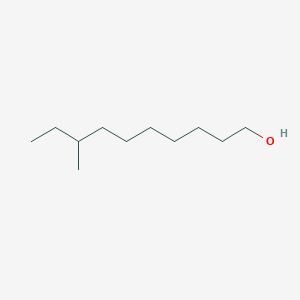
8-Methyldecan-1-OL
Overview
Description
8-Methyldecan-1-OL, also known as 8-methyldecanol, is a fatty alcohol with the molecular formula C11H24O. It is a primary alcohol where a methyl group is attached to the eighth carbon of the decanol chain. This compound is used in various applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 8-Methyldecan-1-OL typically involves the protection of hydroxyl groups, formation of Grignard reagents, and subsequent reactions with alkyl halides. One common method starts with 6-chloro-1-hexanol, which reacts with dihydropyran under the catalysis of p-toluenesulfonic acid to protect the hydroxyl group. The resulting compound then reacts with magnesium chips to form a Grignard reagent, which further reacts with 1-bromo-2-methyl-butane under the catalysis of cuprous bromide to yield 8-methyl-decyl tetrahydropyrane ether. Finally, the protection is removed under acidic conditions to obtain this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process uses common reagents, has low cost, mild reaction conditions, and high yield, making it suitable for large-scale industrial production .
Chemical Reactions Analysis
Types of Reactions: 8-Methyldecan-1-OL undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve hydrogenation processes.
Substitution: Substitution reactions can occur at the hydroxyl group, where it can be replaced by other functional groups under appropriate conditions.
Major Products: The major products formed from these reactions include 8-methyldecanal (from oxidation) and various substituted derivatives depending on the reagents used.
Scientific Research Applications
8-Methyldecan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its role in biological systems, particularly in lipid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug delivery systems.
Industry: It is used in the production of fragrances, flavors, and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of 8-Methyldecan-1-OL involves its interaction with biological membranes and enzymes. As a fatty alcohol, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes involved in lipid metabolism, influencing various biochemical pathways .
Comparison with Similar Compounds
9-Methyldecan-1-OL: A fatty alcohol with a methyl group at the ninth carbon.
2-Methyldecan-1-OL: A similar compound with the methyl group at the second carbon.
Comparison: 8-Methyldecan-1-OL is unique due to the position of the methyl group, which influences its physical and chemical properties. Compared to 9-Methyldecan-1-OL, it has different boiling points and reactivity due to the position of the methyl group. Similarly, 2-Methyldecan-1-OL has distinct properties due to the different position of the methyl group .
Properties
IUPAC Name |
8-methyldecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O/c1-3-11(2)9-7-5-4-6-8-10-12/h11-12H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBPZDSJYVVIEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626150 | |
| Record name | 8-Methyldecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106593-58-2 | |
| Record name | 8-Methyldecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















